3-(2-Cyanophenyl)benzyl alcohol
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Overview
Description
3-(2-Cyanophenyl)benzyl alcohol is an organic compound with the molecular formula C14H11NO. It is characterized by the presence of a benzyl alcohol group attached to a cyanophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanophenyl)benzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding nitrile compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the nitrile precursor. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanophenyl)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.
Substitution: Alkyl halides, acid chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine.
Substitution: Benzyl ethers, benzyl esters.
Scientific Research Applications
3-(2-Cyanophenyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyanophenyl)benzyl alcohol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simple aromatic alcohol with similar reactivity but lacking the cyanophenyl group.
2-Cyanobenzyl alcohol: Similar structure but with the cyanide group directly attached to the benzyl alcohol.
3-Cyanophenylmethanol: Similar structure but with the cyanide group in a different position on the phenyl ring.
Uniqueness
3-(2-Cyanophenyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and cyanophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity .
Properties
CAS No. |
491836-75-0 |
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Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-9-13-5-1-2-7-14(13)12-6-3-4-11(8-12)10-16/h1-8,16H,10H2 |
InChI Key |
DMCGDTBCCNVQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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